Methyl 5-hydroxypent-2-ynoate
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Overview
Description
Methyl 5-hydroxypent-2-ynoate is an organic compound with the molecular formula C6H8O3. It is a derivative of pentynoic acid and features both hydroxyl and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxypent-2-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxypent-2-ynoate with allyl alcohol in the presence of a catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and acetone, under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxypent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 5-oxopent-2-ynoate.
Reduction: Formation of methyl 5-hydroxypent-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-hydroxypent-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypent-2-ynoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxypent-2-ynoate
- Methyl 5-oxopent-2-ynoate
- Methyl 5-hydroxypent-2-ol
Uniqueness
Methyl 5-hydroxypent-2-ynoate is unique due to the presence of both hydroxyl and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl 5-hydroxypent-2-ynoate |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)4-2-3-5-7/h7H,3,5H2,1H3 |
InChI Key |
OEMQAHPDJWFYEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCO |
Origin of Product |
United States |
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